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molecular formula C9H8N4O2S B8357734 4-(2H-tetrazol-5-ylmethylsulfanyl)benzoic acid

4-(2H-tetrazol-5-ylmethylsulfanyl)benzoic acid

Cat. No. B8357734
M. Wt: 236.25 g/mol
InChI Key: JXMZWPQQLTVBAQ-UHFFFAOYSA-N
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Patent
US07879893B2

Procedure details

A mixture of 4-cyanomethylsulfanylbenzoic acid (27.2 g, 0.14 mol), sodium azide (11.8 g, 0.18 mol) and ammonium chloride (9.7 g, 0.18 mol) in DMF (1000 mL) was refluxed overnight under N2. The mixture was concentrated in vacuo. The residue was suspended in cold water and extracted with diethyl ether. The combined organic phases were washed with brine, dried over Na2SO4 and concentrated in vacuo. Water was added and the precipitate was filtered off. The aqueous layer was concentrated in vacuo, water was added and the precipitate filtered off. The combined impure products were purified by column chromatography using DCM:MeOH=9:1 as eluent, affording the title compound (5.2 g, 16%).
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Yield
16%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][S:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1)#[N:2].[N-:14]=[N+:15]=[N-:16].[Na+].[Cl-].[NH4+]>CN(C=O)C>[N:2]1[NH:14][N:15]=[N:16][C:1]=1[CH2:3][S:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
27.2 g
Type
reactant
Smiles
C(#N)CSC1=CC=C(C(=O)O)C=C1
Name
Quantity
11.8 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
9.7 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
1000 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight under N2
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
Water was added
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous layer was concentrated in vacuo, water
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the precipitate filtered off
CUSTOM
Type
CUSTOM
Details
The combined impure products were purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
N=1NN=NC1CSC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 15.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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